Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate
Description
Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate is a thiazole-based compound featuring a 4-nitrobenzamido group at position 2, a phenyl substituent at position 4, and an ethyl carboxylate moiety at position 5. The thiazole core is a heterocyclic ring containing sulfur and nitrogen, which confers structural rigidity and electronic diversity. This compound is synthesized via coupling reactions between 4-nitrobenzoyl chloride and a thiazole precursor, followed by esterification (e.g., using ethyl 2-bromoacetoacetate) .
Properties
IUPAC Name |
ethyl 2-[(4-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-2-27-18(24)16-15(12-6-4-3-5-7-12)20-19(28-16)21-17(23)13-8-10-14(11-9-13)22(25)26/h3-11H,2H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFKYDMUFHZVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrobenzamido and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of Nitrobenzamido Group: The nitrobenzamido group is introduced through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with the amine group on the thiazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino derivative of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, likely due to its ability to penetrate cell membranes and disrupt metabolic processes within microbial cells .
Antitumor Potential
The compound has also been evaluated for its antitumor activity. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent . The mechanism appears to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Case Study 1: Antimicrobial Evaluation
In a study published in Chemistry & Biology Interface, this compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated potent antimicrobial activity, particularly against Gram-positive bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Bacillus subtilis | 10 |
Case Study 2: Antitumor Activity
A separate investigation focused on the antitumor effects of the compound in vitro on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 20 µM, suggesting potential for further development into a therapeutic agent .
Mechanism of Action
The mechanism of action of ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial enzymes, leading to the inhibition of bacterial growth. The thiazole ring and phenyl group contribute to the compound’s ability to penetrate bacterial cell membranes and reach its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Thiazole and Pyrazole Derivatives
Key Differences and Implications
Core Heterocycle :
- Thiazole vs. Pyrazole : Pyrazole analogs (e.g., ethyl 1-methyl-5-(4-nitrobenzamido)-1H-pyrazole-4-carboxylate) exhibit distinct bioactivity profiles, such as antibiofilm effects against Candida albicans , whereas thiazole derivatives often show stronger antimicrobial or antioxidant properties due to sulfur’s electron-withdrawing nature .
Hydrazinyl vs. Amido: Hydrazinyl derivatives (e.g., ethyl 2-(2-(3-chlorobenzylidene)hydrazinyl)-4-phenylthiazole-5-carboxylate) demonstrate superior antioxidant capacity due to radical scavenging by the hydrazone moiety .
Biological Activity: Antimicrobial Potential: Thiazole derivatives with phenyl groups at position 4 (e.g., the target compound) are frequently associated with antimicrobial activity, as seen in substituted phenylthiazole derivatives . Antioxidant Capacity: The hydrazinyl-thiazole analog’s 93% DPPH scavenging activity highlights the role of substituents in modulating redox properties .
Biological Activity
Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate (CAS No. 312604-96-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Synthesis
The synthesis of this compound typically involves a multi-step process, including:
- Thiazole Ring Formation : A suitable α-haloketone is reacted with thiourea under basic conditions to form the thiazole ring.
- Introduction of Nitrobenzamido Group : A nucleophilic substitution reaction introduces the nitrobenzamido group by reacting nitrobenzoyl chloride with an amine on the thiazole ring.
- Esterification : The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to yield the ethyl ester.
Biological Activity
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Research indicates that this compound shows promising antimicrobial activity against various bacterial strains. Its mechanism may involve inhibition of bacterial enzymes and disruption of cell membranes, leading to cell death .
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation by modulating specific signaling pathways .
- Anti-inflammatory Effects : Some studies have indicated that thiazole derivatives can exhibit anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases .
The mechanism of action for this compound involves several biochemical interactions:
- Reduction of Nitro Group : The nitro group can be reduced to an amino group, forming reactive intermediates that interact with bacterial enzymes, inhibiting their function and leading to bacterial growth inhibition .
- Cell Membrane Penetration : The thiazole ring and phenyl group enhance the compound's ability to penetrate bacterial cell membranes, facilitating its antimicrobial effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 4-nitrobenzoyl chloride with ethyl 5-amino-4-phenylthiazole-5-carboxylate in acetonitrile for 7–8 hours under anhydrous conditions yields the target product. Catalysts like LiCl (1–2 mol%) in ethanol or acetonitrile improve reaction efficiency. Post-synthesis purification typically involves recrystallization from ethanol or acetone to achieve high purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch of the ester at ~1700 cm⁻¹, N–H bend of the amide at ~1550 cm⁻¹).
- NMR (¹H and ¹³C) : Confirms regiochemistry (e.g., phenyl protons at δ 7.2–7.6 ppm, ester methyl at δ 1.3–1.4 ppm).
- X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks (using SHELX or OLEX2 for refinement) .
Q. How is the antimicrobial activity of this compound evaluated?
- Methodological Answer : Use the serial dilution method against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans). Prepare stock solutions in DMSO, test concentrations from 1–100 µg/mL, and measure minimum inhibitory concentration (MIC) via turbidity or agar diffusion. Include positive controls (e.g., ciprofloxacin) and validate with triplicate experiments .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data be resolved?
- Methodological Answer : Use SHELXL for refinement, applying restraints to anisotropic displacement parameters for nitro and phenyl groups. Validate with ORTEP-3 to visualize thermal ellipsoids and detect disorder. For twinned crystals, apply the TWIN/BASF command in SHELX and cross-validate with PLATON’s ROTAX tool .
Q. What strategies enhance bioactivity via structure-activity relationship (SAR) studies?
- Methodological Answer :
- 3D-QSAR (CoMFA/CoMSIA) : Align derivatives using the thiazole core as a template, calculate steric/electrostatic fields, and correlate with IC₅₀ values.
- Pharmacophore modeling : Identify critical features (e.g., nitro group for electron withdrawal, phenyl for hydrophobicity) using Discovery Studio or Schrödinger.
- Molecular dynamics (MD) : Simulate binding to targets (e.g., SHP2 phosphatase) with GROMACS, focusing on hydrogen bonds with Arg465 or π-π stacking with Tyr279 .
Q. How are synthetic byproducts or isomer impurities addressed?
- Methodological Answer :
- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to separate isomers. Monitor at λ = 254 nm for nitroaromatic absorbance.
- Regioselective synthesis : Optimize reaction stoichiometry (e.g., 1.1:1 molar ratio of 4-nitrobenzoyl chloride to amine precursor) and temperature (70–80°C) to minimize byproducts .
Q. What computational methods predict metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
